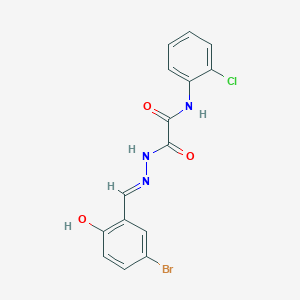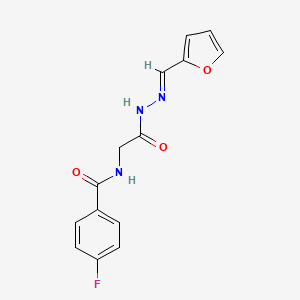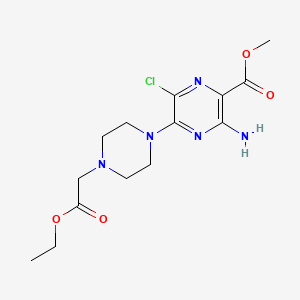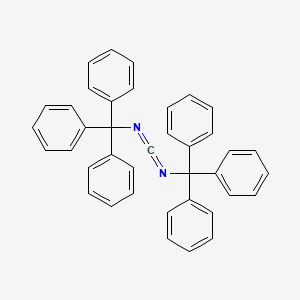
2-(2-(5-Bromo-2-hydroxybenzylidene)hydrazino)-N-(2-chlorophenyl)-2-oxoacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-(5-Bromo-2-hydroxybenzylidène)hydrazino)-N-(2-chlorophényl)-2-oxoacétamide est un composé organique complexe caractérisé par sa structure unique, qui comprend un groupe bromé hydroxybenzylidène, une liaison hydrazino et un fragment oxoacétamide substitué par un chlorophényle.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse de 2-(2-(5-Bromo-2-hydroxybenzylidène)hydrazino)-N-(2-chlorophényl)-2-oxoacétamide implique généralement un processus en plusieurs étapes :
Formation de l’intermédiaire benzylidène hydrazone : La première étape implique la condensation de la 5-bromo-2-hydroxybenzaldéhyde avec l’hydrate d’hydrazine pour former l’intermédiaire benzylidène hydrazone. Cette réaction est généralement réalisée dans l’éthanol sous reflux.
Réaction d’acylation : L’intermédiaire benzylidène hydrazone est ensuite mis à réagir avec l’isocyanate de 2-chlorophényle en présence d’une base telle que la triéthylamine. Cette étape conduit à la formation du produit final, le 2-(2-(5-Bromo-2-hydroxybenzylidène)hydrazino)-N-(2-chlorophényl)-2-oxoacétamide.
Méthodes de production industrielle
La production industrielle de ce composé impliquerait probablement l’optimisation de la voie de synthèse ci-dessus afin de garantir un rendement et une pureté élevés. Cela pourrait inclure l’utilisation de réacteurs automatisés, un contrôle précis des conditions réactionnelles et des techniques de purification telles que la recristallisation ou la chromatographie.
Analyse Des Réactions Chimiques
Types de réactions
Le 2-(2-(5-Bromo-2-hydroxybenzylidène)hydrazino)-N-(2-chlorophényl)-2-oxoacétamide peut subir diverses réactions chimiques, notamment :
Oxydation : Le groupe hydroxyle peut être oxydé en cétone ou en acide carboxylique dans des conditions oxydantes fortes.
Réduction : La liaison hydrazone peut être réduite pour former le dérivé hydrazine correspondant.
Substitution : L’atome de brome peut être substitué par d’autres nucléophiles tels que les amines ou les thiols.
Réactifs et conditions courants
Oxydation : Permanganate de potassium (KMnO₄) ou trioxyde de chrome (CrO₃) en milieu acide.
Réduction : Borohydrure de sodium (NaBH₄) ou hydrure de lithium et d’aluminium (LiAlH₄).
Substitution : Nucléophiles tels que l’azoture de sodium (NaN₃) ou la thiourée dans des solvants polaires.
Principaux produits
Oxydation : Formation d’acide 5-bromo-2-hydroxybenzoïque ou de 5-bromo-2-hydroxybenzophénone.
Réduction : Formation de 2-(2-(5-bromo-2-hydroxybenzyl)hydrazino)-N-(2-chlorophényl)-2-oxoacétamide.
Substitution : Formation de dérivés de 2-(2-(5-substitué-2-hydroxybenzylidène)hydrazino)-N-(2-chlorophényl)-2-oxoacétamide.
Applications de la recherche scientifique
Chimie
En chimie, ce composé peut être utilisé comme élément constitutif pour la synthèse de molécules plus complexes. Sa structure unique permet diverses modifications de groupes fonctionnels, ce qui en fait un intermédiaire polyvalent dans la synthèse organique.
Biologie
En recherche biologique, les dérivés de ce composé peuvent présenter des activités biologiques intéressantes telles que des propriétés antimicrobiennes, antifongiques ou anticancéreuses. Des études sur son activité biologique pourraient conduire au développement de nouveaux agents thérapeutiques.
Médecine
En chimie médicinale, ce composé pourrait être étudié pour son potentiel en tant que candidat-médicament. Ses caractéristiques structurelles suggèrent qu’il pourrait interagir avec des cibles biologiques telles que des enzymes ou des récepteurs, ce qui en fait un candidat pour le développement de médicaments.
Industrie
Dans le secteur industriel, ce composé pourrait être utilisé dans le développement de nouveaux matériaux ayant des propriétés spécifiques, telles que des polymères ou des revêtements. Sa capacité à subir diverses réactions chimiques en fait un intermédiaire précieux dans la production de produits chimiques de spécialité.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functional group modifications, making it a versatile intermediate in organic synthesis.
Biology
In biological research, derivatives of this compound may exhibit interesting biological activities such as antimicrobial, antifungal, or anticancer properties. Studies on its biological activity could lead to the development of new therapeutic agents.
Medicine
In medicinal chemistry, this compound could be explored for its potential as a drug candidate. Its structural features suggest it could interact with biological targets such as enzymes or receptors, making it a candidate for drug development.
Industry
In the industrial sector, this compound could be used in the development of new materials with specific properties, such as polymers or coatings. Its ability to undergo various chemical reactions makes it a valuable intermediate in the production of specialty chemicals.
Mécanisme D'action
Le mécanisme d’action du 2-(2-(5-Bromo-2-hydroxybenzylidène)hydrazino)-N-(2-chlorophényl)-2-oxoacétamide dépendrait de son application spécifique. Par exemple, s’il est utilisé comme agent antimicrobien, il pourrait inhiber la croissance bactérienne en interagissant avec des enzymes bactériennes ou en perturbant l’intégrité de la membrane cellulaire. S’il est étudié comme agent anticancéreux, il pourrait induire l’apoptose dans les cellules cancéreuses en ciblant des voies de signalisation spécifiques.
Comparaison Avec Des Composés Similaires
Composés similaires
2-(2-(5-Bromo-2-hydroxybenzylidène)hydrazino)-N-phényl-2-oxoacétamide : Structure similaire mais sans le groupe chlorophényle.
2-(2-(5-Bromo-2-hydroxybenzylidène)hydrazino)-N-(2-méthylphényl)-2-oxoacétamide : Structure similaire avec un groupe méthyle au lieu du chlore.
2-(2-(5-Bromo-2-hydroxybenzylidène)hydrazino)-N-(2-nitrophényl)-2-oxoacétamide : Structure similaire avec un groupe nitro au lieu du chlore.
Unicité
La présence d’atomes de brome et de chlore dans le 2-(2-(5-Bromo-2-hydroxybenzylidène)hydrazino)-N-(2-chlorophényl)-2-oxoacétamide le rend unique par rapport à ses analogues. Ces atomes d’halogène peuvent influencer considérablement la réactivité et l’activité biologique du composé, ce qui pourrait améliorer son efficacité dans diverses applications.
Propriétés
Numéro CAS |
351443-47-5 |
|---|---|
Formule moléculaire |
C15H11BrClN3O3 |
Poids moléculaire |
396.62 g/mol |
Nom IUPAC |
N'-[(E)-(5-bromo-2-hydroxyphenyl)methylideneamino]-N-(2-chlorophenyl)oxamide |
InChI |
InChI=1S/C15H11BrClN3O3/c16-10-5-6-13(21)9(7-10)8-18-20-15(23)14(22)19-12-4-2-1-3-11(12)17/h1-8,21H,(H,19,22)(H,20,23)/b18-8+ |
Clé InChI |
LXXSKDUQVSJWLT-QGMBQPNBSA-N |
SMILES isomérique |
C1=CC=C(C(=C1)NC(=O)C(=O)N/N=C/C2=C(C=CC(=C2)Br)O)Cl |
SMILES canonique |
C1=CC=C(C(=C1)NC(=O)C(=O)NN=CC2=C(C=CC(=C2)Br)O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![7-(4-fluorophenyl)-6-[4-(methylsulfanyl)phenyl]-7,12-dihydro-6H-chromeno[4,3-d][1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B12013679.png)

![3-[(5E)-5-{[5-(2-chlorophenyl)furan-2-yl]methylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoic acid](/img/structure/B12013712.png)
![2-{[2-(1,3-benzodioxol-5-yl)-2-oxoethyl]sulfanyl}-3-(4-chlorophenyl)quinazolin-4(3H)-one](/img/structure/B12013719.png)
![(1-(3-Chloro-4-fluorophenyl)-3-(2,3-dihydrobenzo[B][1,4]dioxin-7-YL)-1H-pyrazol-4-YL)methanol](/img/structure/B12013722.png)
![N-(4-chlorophenyl)-2-[(3-ethyl-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B12013726.png)
![2-(cyclohexylamino)-3-[(Z)-(3-cyclopentyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12013732.png)

![(5Z)-5-{[3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-3-(4-methylbenzyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12013741.png)
![4-(3-fluoro-4-methylbenzoyl)-3-hydroxy-5-(3-hydroxyphenyl)-1-[3-(1H-imidazol-1-yl)propyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12013751.png)
![2-(1H-Benzo[d]imidazol-2-yl)-3-(1,3-diphenyl-1H-pyrazol-4-yl)acrylonitrile](/img/structure/B12013764.png)
![ethyl 5-[(E)-2-(2-methoxyphenyl)ethenyl]-2,7-dimethyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B12013768.png)


